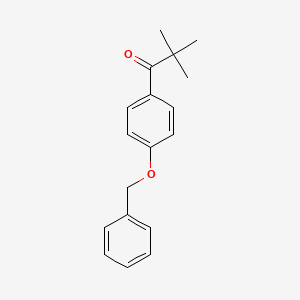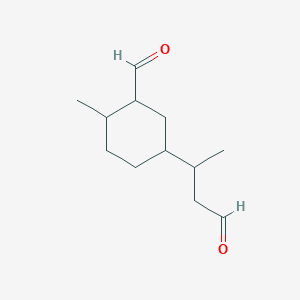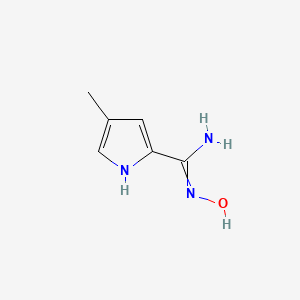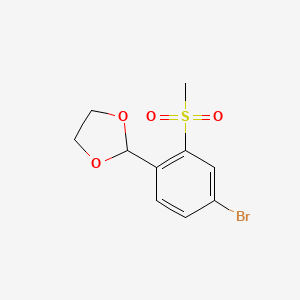
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is an organic compound characterized by a bromine atom, a methylsulfonyl group, and a dioxolane ring attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification techniques are crucial to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for modifying the methylsulfonyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane has several scientific research applications:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The bromine atom and methylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring may also play a role in stabilizing the molecule and enhancing its solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylphenol: Shares the bromine and phenyl structure but lacks the dioxolane and methylsulfonyl groups.
4-Bromo-2-nitrotoluene: Contains a bromine atom and a nitro group on the phenyl ring, differing in functional groups and reactivity.
Uniqueness
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the dioxolane ring and methylsulfonyl group differentiates it from other brominated phenyl compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H11BrO4S |
|---|---|
Molekulargewicht |
307.16 g/mol |
IUPAC-Name |
2-(4-bromo-2-methylsulfonylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11BrO4S/c1-16(12,13)9-6-7(11)2-3-8(9)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
InChI-Schlüssel |
JNZFJBLHILOTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
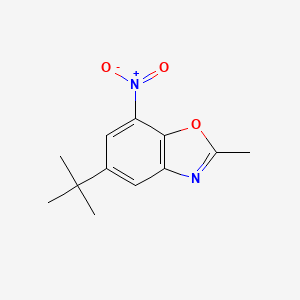

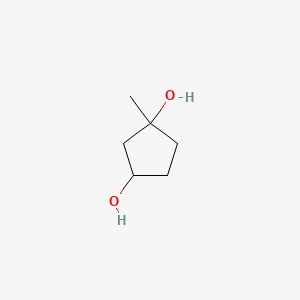
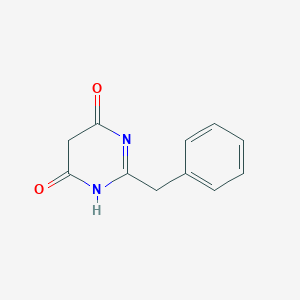


![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)

